molecular formula C26H28N4O4 B2507212 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 941887-00-9

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2507212
CAS No.: 941887-00-9
M. Wt: 460.534
InChI Key: XPPJTXXMFOFQEX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core. The structure includes a 4-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazin-4-one C2 position and an N-(3-methoxybenzyl)acetamide group at the C5 position. The butoxy chain likely enhances lipophilicity, while the 3-methoxybenzyl group may influence binding interactions with biological targets.

Properties

CAS No.

941887-00-9

Molecular Formula

C26H28N4O4

Molecular Weight

460.534

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H28N4O4/c1-3-4-14-34-21-10-8-20(9-11-21)23-16-24-26(32)29(12-13-30(24)28-23)18-25(31)27-17-19-6-5-7-22(15-19)33-2/h5-13,15-16H,3-4,14,17-18H2,1-2H3,(H,27,31)

InChI Key

XPPJTXXMFOFQEX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core, suggests various pharmacological properties, particularly in the context of cancer therapy and inflammation.

Structural Characteristics

This compound has a molecular formula of C18H22N4O2C_{18}H_{22}N_4O_2 and a molecular weight of approximately 342.40 g/mol. The structure includes:

  • A pyrazolo[1,5-a]pyrazine core, known for its kinase inhibitory properties.
  • A butoxyphenyl group, which may enhance lipophilicity and bioavailability.
  • An N-(3-methoxybenzyl) acetamide moiety that could influence its interaction with biological targets.

Kinase Inhibition

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit significant kinase inhibition. Kinases are crucial in cell signaling pathways, particularly those involved in cancer progression. For instance, studies have shown that similar compounds can inhibit various kinases associated with tumor growth and metastasis .

Anti-inflammatory Properties

The structural similarities of this compound to other known anti-inflammatory agents suggest it may possess similar properties. The presence of the butoxy group and the aromatic methoxy substitution could contribute to its ability to modulate inflammatory pathways .

Case Studies and Experimental Data

A series of studies have explored the biological activity of related compounds. For example:

Compound NameBiological ActivityReference
2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-oneKinase inhibition; anti-cancer
BNC105Tubulin polymerization inhibition; selective cytotoxicity towards cancer cells
2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)Potential kinase inhibitor

These studies highlight the compound's potential as a therapeutic agent in cancer treatment and other diseases.

Mechanistic Insights

The mechanism of action for compounds like this compound likely involves:

  • Binding to specific kinases , disrupting signaling pathways critical for tumor growth.
  • Modulation of inflammatory mediators , potentially reducing chronic inflammation associated with various diseases.
  • Interference with microbial growth , although more specific data is needed to confirm this effect.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight logP/logD Key Features
Target Compound R1: 4-butoxyphenyl; R2: 3-methoxybenzyl Not Provided Not Provided Not Provided Long alkyl chain (butoxy) may improve membrane permeability.
2-[2-(1,3-Benzodioxol-5-yl)-4-oxo...-N-(3-fluoro-4-methylphenyl)acetamide R1: 1,3-benzodioxol-5-yl; R2: 3-F-4-MePh C22H17FN4O4 420.40 Not Provided Fluorine and methyl groups enhance electronegativity and metabolic stability.
N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo...acetamide (G419-0276) R1: 4-methoxyphenyl; R2: 3-ethylphenyl C23H22N4O3 402.45 3.31 Ethyl group increases hydrophobicity; methoxy improves solubility.
N-Benzyl-2-[2-(4-methoxyphenyl)-4-oxo...acetamide R1: 4-methoxyphenyl; R2: benzyl C22H20N4O3 388.40 Not Provided Benzyl group may enhance aromatic stacking interactions.
Triazolo[1,5-a]pyrazin derivatives (e.g., 9a, 9e) Varies (halogenated aryl groups) C27H22BrCl2N5O2 ~598.3–671.5 Not Provided Halogens (Br, Cl) improve target binding; high melting points (201–245°C).

Research Findings and Implications

  • Structure-Activity Relationships (SAR): R1 Substituents: Larger groups (e.g., butoxy vs. R2 Substituents: Aromatic groups (e.g., 3-methoxybenzyl) improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Contradictions and Gaps :
    • lacks critical data (e.g., solubility, potency), limiting direct comparisons.
    • Halogenated analogs () show higher molecular weights and melting points, suggesting solid-state stability but possible formulation challenges .

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